molecular formula C8H5BrClNO B1603777 7-Bromo-5-chloroindolin-2-one CAS No. 215433-19-5

7-Bromo-5-chloroindolin-2-one

Cat. No. B1603777
CAS RN: 215433-19-5
M. Wt: 246.49 g/mol
InChI Key: ULFMXQCBEHNLMZ-UHFFFAOYSA-N
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Description

“7-Bromo-5-chloroindolin-2-one” is a compound with the molecular formula C8H5BrClNO . It has a molecular weight of 246.49 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of “7-Bromo-5-chloroindolin-2-one” can be analyzed using various techniques . Mass spectrometry (MS) is a central technique extensively used for the analysis of molecular structures of unknown compounds in the gas phase .


Physical And Chemical Properties Analysis

“7-Bromo-5-chloroindolin-2-one” is a solid compound . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Biochemistry Applications

7-Bromo-5-chloroindolin-2-one: is a derivative of indole, a pivotal scaffold in bioactive compounds. Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound could be instrumental in synthesizing new bioactive molecules with potential therapeutic applications.

Pharmacology

In pharmacology, 7-Bromo-5-chloroindolin-2-one may serve as a precursor for the synthesis of various pharmacologically active indole derivatives. These derivatives are known for their diverse biological activities and could lead to the development of new medications .

Organic Synthesis

This compound plays a role in organic synthesis, particularly in coupling reactions which are fundamental in creating complex organic molecules. It could be used to introduce bromo- and chloro- substituents into molecular structures, which are often key steps in the synthesis of pharmaceuticals .

Material Science

In material science, 7-Bromo-5-chloroindolin-2-one could be used in the synthesis of organic compounds that form part of materials with specific properties, such as conductivity or luminescence. Its role in developing advanced materials is an area of ongoing research .

Analytical Chemistry

The compound’s unique structure makes it a candidate for use in analytical chemistry, where it could be part of the development of new assays or analytical methods. It might be used as a standard or reagent in chromatographic techniques .

Environmental Science

Considering the compound’s potential bioactivity, it could be studied for its environmental impact, particularly in terms of its biodegradability and toxicity. Research in this field could lead to insights into the environmental fate of similar organic compounds .

Safety and Hazards

The safety information for “7-Bromo-5-chloroindolin-2-one” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

7-bromo-5-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-6-3-5(10)1-4-2-7(12)11-8(4)6/h1,3H,2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFMXQCBEHNLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620025
Record name 7-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

215433-19-5
Record name 7-Bromo-5-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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